N-(2-(1H-indol-3-yl)ethyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine
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Overview
Description
N-(2-(1H-indol-3-yl)ethyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine is a complex organic compound that features both indole and pyrazolo[3,4-d][1,2,3]triazin moieties
Mechanism of Action
Target of Action
The primary targets of N-(2-(1H-indol-3-yl)ethyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine are the cyclooxygenase (COX) isoenzymes, COX-1, and COX-2 . These enzymes are catalysts of arachidonic acid conversion to prostaglandin G, which is the first step of synthesis of prostaglandins and thromboxanes . These compounds are involved in rapid physiological responses .
Mode of Action
The compound works by blocking arachidonate binding to competitively inhibit both COX isoenzymes . This inhibition results in analgesic and anti-inflammatory effects .
Biochemical Pathways
The inhibition of COX enzymes by this compound affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins and thromboxanes, which are involved in inflammation, pain, and fever responses .
Result of Action
The result of the compound’s action is the reduction of inflammation and pain due to its ability to inhibit the COX enzymes . This leads to a decrease in the production of prostaglandins and thromboxanes, which are involved in these physiological responses .
Biochemical Analysis
Biochemical Properties
It is known that indole derivatives, which are a key structural component of this compound, interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions in diverse ways, depending on the specific nature of the interaction and the biomolecules involved .
Cellular Effects
Indole derivatives have been shown to influence various types of cells and cellular processes . They can affect cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-indol-3-yl)ethyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the construction of the pyrazolo[3,4-d][1,2,3]triazin ring system. The final step involves coupling these two moieties under specific reaction conditions.
Indole Derivative Preparation: The indole derivative can be synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Pyrazolo[3,4-d][1,2,3]triazin Ring Construction: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and nitriles.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-indol-3-yl)ethyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.
Substitution: Halogens, nitrating agents, and sulfonating agents under controlled temperature and solvent conditions.
Major Products
Oxidation Products: Oxindole derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Halogenated, nitrated, and sulfonated indole derivatives.
Scientific Research Applications
N-(2-(1H-indol-3-yl)ethyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds such as indole-3-acetic acid and tryptophan.
Pyrazolo[3,4-d][1,2,3]triazin Derivatives: Compounds with similar ring structures but different substituents.
Uniqueness
N-(2-(1H-indol-3-yl)ethyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine is unique due to its combined indole and pyrazolo[3,4-d][1,2,3]triazin structures, which confer distinct chemical and biological properties . This dual functionality allows it to interact with a broader range of molecular targets and exhibit diverse biological activities.
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-7-phenylpyrazolo[3,4-d]triazin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N7/c1-2-6-15(7-3-1)27-20-17(13-23-27)19(24-26-25-20)21-11-10-14-12-22-18-9-5-4-8-16(14)18/h1-9,12-13,22H,10-11H2,(H,21,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZDZBPWKSQGED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=NN=NC(=C3C=N2)NCCC4=CNC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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